molecular formula C11H11BrClNO B594468 1-(2-Bromo-4-chlorophenyl)piperidin-2-one CAS No. 1255574-59-4

1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Cat. No.: B594468
CAS No.: 1255574-59-4
M. Wt: 288.569
InChI Key: WRIPMODGDVAJTK-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)piperidin-2-one is an organic compound with the molecular formula C11H11BrClNO. This compound is characterized by the presence of a piperidinone ring substituted with bromine and chlorine atoms on the phenyl ring. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one typically involves the reaction of 2-bromo-4-chlorobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Bromo-4-chlorophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-4-chlorophenyl)piperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, including analgesics and anti-inflammatory agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Bromo-4-chlorophenyl)piperidin-2-one can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)piperidin-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(2-Bromo-4-methylphenyl)piperidin-2-one: Substitution of the chlorine atom with a methyl group can alter its chemical and physical properties.

    1-(2-Bromo-4-fluorophenyl)piperidin-2-one: The presence of a fluorine atom instead of chlorine can influence its pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c12-9-7-8(13)4-5-10(9)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIPMODGDVAJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682167
Record name 1-(2-Bromo-4-chlorophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-59-4
Record name 1-(2-Bromo-4-chlorophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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